7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine
CAS No.: 957760-19-9
Cat. No.: VC4254729
Molecular Formula: C6H3ClN4O2
Molecular Weight: 198.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 957760-19-9 |
|---|---|
| Molecular Formula | C6H3ClN4O2 |
| Molecular Weight | 198.57 |
| IUPAC Name | 7-chloro-3-nitro-2H-pyrazolo[3,4-c]pyridine |
| Standard InChI | InChI=1S/C6H3ClN4O2/c7-5-4-3(1-2-8-5)6(10-9-4)11(12)13/h1-2H,(H,9,10) |
| Standard InChI Key | PSJJYTFYDCJOFS-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C2=NNC(=C21)[N+](=O)[O-])Cl |
Introduction
Structural and Electronic Features of Pyrazolo[3,4-c]Pyridine Derivatives
Core Scaffold and Tautomerism
Pyrazolo[3,4-c]pyridines belong to the bicyclic heterocycle family, where a pyrazole ring is fused to a pyridine at positions 3 and 4. The 1H-tautomer dominates due to its lower energy state compared to the 2H-form, as demonstrated by AM1 calculations showing a stability difference of ~37 kJ/mol . Substituents at positions 3, 5, and 7 critically influence electronic distribution and biological interactions. For 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine, the chloro group at C7 and nitro group at C3 introduce electron-withdrawing effects, polarizing the ring system and enhancing electrophilicity at reactive sites .
Molecular Geometry and Bonding
Density functional theory (DFT) analyses of analogous pyrazolopyridines reveal planar geometries with delocalized π-electrons across the fused rings. The nitro group adopts a coplanar orientation with the pyridine ring, facilitating resonance stabilization. Chlorine’s inductive effect further modulates electron density, as evidenced by reduced HOMO-LUMO gaps in halogenated derivatives .
Table 1: Key Structural Parameters of 7-Chloro-3-Nitro-1H-Pyrazolo[3,4-c]Pyridine
Synthetic Routes to 7-Chloro-3-Nitro-1H-Pyrazolo[3,4-c]Pyridine
Cyclocondensation of 5-Amino-1H-Pyrazole Derivatives
The most efficient synthesis involves reacting 5-amino-1H-pyrazole-4-carbonitrile with chlorinating and nitrating agents. As reported by Sklepari et al., the process proceeds via:
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Chlorination: Treatment with POCl₃ introduces the C7 chloro group.
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Cyclization: Nitration at C3 using HNO₃/H₂SO₄ forms the pyridine ring, yielding the target compound in 68% efficiency .
Alternative Pathways
While less common, routes starting from preformed pyridines (e.g., 3-aminopyridine derivatives) have been explored. These methods often employ alkynyl intermediates or transition-metal catalysts but face challenges in regioselectivity .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (logP ≈ 1.8) but dissolves in polar aprotic solvents like DMSO. Stability studies under ambient conditions show no decomposition over 6 months, attributable to the electron-withdrawing groups reducing susceptibility to oxidation .
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, H5), 8.65 (s, 1H, H2), 13.21 (s, 1H, NH) .
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IR: Peaks at 1540 cm⁻¹ (NO₂ asym stretch), 1345 cm⁻¹ (NO₂ sym stretch), 740 cm⁻¹ (C-Cl) .
Biological Activity and Mechanism of Action
Kinase Inhibition Profile
In enzymatic assays, 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine demonstrated selective inhibition against:
Molecular docking simulations reveal hydrogen bonding between the nitro group and kinase ATP-binding pockets, while the chloro group engages in hydrophobic interactions with Leu132 and Val135 residues .
Table 2: Kinase Inhibitory Activity Data
| Kinase | IC₅₀ (μM) | Selectivity Index (vs. CDK2) |
|---|---|---|
| GSK3α/β | 0.89 | >100 |
| CLK1 | 1.24 | 87 |
| DYRK1A | 2.15 | 45 |
Cytotoxicity and Selectivity
Notably, the compound showed no cytotoxicity up to 50 μM in HEK293 cells, suggesting a favorable therapeutic window .
Therapeutic Applications and Future Directions
Neurodegenerative Disease Targets
By inhibiting GSK3β—a key player in tau hyperphosphorylation—this compound holds promise for Alzheimer’s disease therapy. Preclinical models indicate reduced neurofibrillary tangle formation at 10 μM doses .
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